Dihydrotamoxifen is synthesized from tamoxifen, which is derived from triphenylethylene. This compound belongs to the class of non-steroidal antiestrogens and exhibits both estrogenic and antiestrogenic activities depending on the target tissue. Its chemical structure allows it to interact with estrogen receptors, influencing gene expression and cellular proliferation.
The synthesis of dihydrotamoxifen typically involves the reduction of tamoxifen using various reducing agents. A common method includes:
Dihydrotamoxifen possesses a molecular formula of and a molecular weight of approximately 436.98 g/mol. The structure features a biphenyl system with an ethylene bridge that has been saturated during synthesis.
Dihydrotamoxifen can participate in various chemical reactions, including:
Dihydrotamoxifen acts primarily by binding to estrogen receptors in target tissues, particularly in breast tissue.
Dihydrotamoxifen exhibits several notable physical and chemical properties:
Dihydrotamoxifen has several scientific applications, particularly in cancer research:
The biotransformation of tamoxifen involves multiple parallel and sequential metabolic pathways primarily mediated by cytochrome P450 (CYP) enzymes and carbonyl reductases. Dihydrotamoxifen is synthesized through the reduction of the carbon-carbon double bond in tamoxifen's triphenylethylene core structure, a reaction catalyzed primarily by carbonyl reductase 1 (CBR1) and, to a lesser extent, by 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1). This reductive metabolism generates a saturated ethyl bridge between the two phenyl rings, creating a structurally distinct metabolite with altered steric properties compared to the parent compound [5] [6].
The metabolic pathway to dihydrotamoxifen operates competitively with oxidative routes catalyzed by CYP isoforms. While CYP2D6, CYP3A4, CYP2C9, and CYP2C19 predominantly mediate N-demethylation and hydroxylation reactions yielding N-desmethyltamoxifen, 4-hydroxytamoxifen, and ultimately endoxifen, the reductive pathway represents a quantitatively minor but pharmacologically relevant alternative route. The position of dihydrotamoxifen within the broader metabolic network is illustrated below:
Table 1: Major Metabolic Pathways of Tamoxifen and Key Enzymes
Metabolite | Biosynthetic Pathway | Primary Enzymes Involved | Structural Relationship to Tamoxifen |
---|---|---|---|
Dihydrotamoxifen | Reduction of C=C bond | Carbonyl reductase 1 (CBR1), 11β-HSD1 | Saturated ethyl bridge |
N-Desmethyltamoxifen | N-demethylation | CYP3A4/5, CYP2D6, CYP1A1/2 | Demethylated tertiary amine |
4-Hydroxytamoxifen | Aromatic hydroxylation | CYP2D6, CYP2B6, CYP3A4, CYP2C19 | Para-hydroxylated phenyl ring |
Endoxifen | N-demethylation + hydroxylation | CYP2D6 (from N-desmethyltamoxifen) | Demethylated and hydroxylated |
Tamoxifen N-oxide | N-oxidation | Flavin monooxygenases 1 and 3 | N-oxide formation |
Approximately 5-15% of administered tamoxifen undergoes conversion to dihydrotamoxifen, with substantial interindividual variation attributed to genetic polymorphisms in CBR1 and competing CYP-mediated pathways. The metabolite undergoes further Phase II conjugation via UDP-glucuronosyltransferases (UGT1A8, UGT1A10, UGT2B7) and sulfotransferases (SULT1A1, SULT1E1), facilitating biliary excretion and enterohepatic recirculation. Unlike endoxifen, whose formation is critically dependent on CYP2D6 activity, dihydrotamoxifen production remains relatively unaffected by CYP2D6 polymorphisms, representing a distinct metabolic route that may gain significance in patients with impaired CYP2D6 function [5] [6] [8].
Dihydrotamoxifen exhibits distinct pharmacokinetic properties that influence its pharmacological contribution to tamoxifen therapy. Following formation, dihydrotamoxifen achieves steady-state plasma concentrations ranging from 15-30% of parent tamoxifen levels during chronic dosing. The metabolite demonstrates a volume of distribution of 50-60 L/kg, comparable to tamoxifen, indicating extensive tissue distribution. Protein binding exceeds 98%, primarily to serum albumin, which limits its immediate biological availability but creates a significant reservoir for sustained release [5] [6].
The elimination half-life of dihydrotamoxifen ranges from 7-14 days, notably longer than tamoxifen's 5-7 day half-life and substantially longer than endoxifen's 24-hour half-life. This prolonged elimination contributes to the extended pharmacological activity observed after tamoxifen discontinuation. The extended half-life is attributed to its resistance to further CYP-mediated demethylation and its significant enterohepatic recirculation. Unlike tamoxifen and N-desmethyltamoxifen, which undergo extensive CYP-mediated transformations, dihydrotamoxifen primarily undergoes direct Phase II conjugation, bypassing rate-limiting oxidative steps [5] [6].
Table 2: Pharmacokinetic Parameters of Tamoxifen and Key Metabolites
Parameter | Tamoxifen | Dihydrotamoxifen | N-Desmethyltamoxifen | Endoxifen |
---|---|---|---|---|
Steady-state concentration (ng/mL) | 120-180 | 18-54 | 300-400 | 8-15 |
Time to peak concentration (hours) | 4-7 | 8-12 | 8-24 | 4-8 |
Elimination half-life (days) | 5-7 | 7-14 | 10-16 | ~1 |
Primary elimination route | CYP oxidation → conjugation | Direct conjugation | CYP oxidation → conjugation | Direct conjugation |
Protein binding (%) | >98 | >98 | >98 | >98 |
Impact of CYP2D6 status | Minimal | Minimal | Moderate | Substantial |
Dihydrotamoxifen contributes to interpatient variability in tamoxifen response independent of CYP2D6 polymorphisms. Unlike endoxifen, whose plasma concentrations exhibit 5-10 fold differences between CYP2D6 extensive and poor metabolizers, dihydrotamoxifen levels remain relatively consistent across metabolic phenotypes. This metabolic stability may provide compensatory antiestrogenic activity in patients with impaired CYP2D6 function who produce subtherapeutic endoxifen concentrations. Population pharmacokinetic modeling indicates that dihydrotamoxifen accounts for approximately 8-12% of the total antiestrogenic activity in poor metabolizers, compared to 3-5% in extensive metabolizers, highlighting its potential therapeutic significance in specific pharmacogenetic contexts [2] [6] [8].
Dihydrotamoxifen exhibits distinct molecular and pharmacological properties when compared to the more extensively studied tamoxifen metabolites endoxifen and 4-hydroxytamoxifen. Structurally, dihydrotamoxifen lacks the para-hydroxyl group present in both endoxifen and 4-hydroxytamoxifen, which is known to enhance estrogen receptor binding affinity. Instead, it possesses a fully saturated ethyl bridge between the two phenyl rings, creating a more flexible molecular structure with different conformational dynamics in receptor interactions. This structural difference translates to a 10-20 fold lower binding affinity for the estrogen receptor alpha (ERα) compared to endoxifen, as measured by competitive binding assays [5] [6] [9].
Despite its lower receptor affinity, dihydrotamoxifen demonstrates potent antiestrogenic activity in cellular models. In MCF-7 breast cancer cell proliferation assays, dihydrotamoxifen achieves half-maximal inhibitory concentrations (IC50) of 0.8-1.2 μM, compared to 0.02-0.05 μM for endoxifen. This approximately 20-fold difference in potency correlates with the observed differences in receptor binding affinity. However, dihydrotamoxifen exhibits a distinct pattern of co-repressor recruitment compared to other metabolites. While endoxifen efficiently recruits nuclear receptor co-repressor 1 (NCoR1) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), dihydrotamoxifen preferentially interacts with receptor-interacting protein 140 (RIP140), an alternative co-repressor that modulates distinct transcriptional pathways. This differential cofactor recruitment may result in unique gene expression profiles despite targeting the same receptor [6] [9].
The metabolic hierarchy further differentiates these active metabolites. Endoxifen formation requires sequential CYP-mediated reactions: initial N-demethylation to N-desmethyltamoxifen (primarily by CYP3A4) followed by 4-hydroxylation (predominantly by CYP2D6). In contrast, dihydrotamoxifen forms through a single reductive step independent of CYP2D6 activity. This metabolic independence from CYP2D6 becomes clinically significant in patients carrying loss-of-function CYP2D6 alleles or those taking potent CYP2D6 inhibitors. While such patients typically exhibit 50-80% reductions in endoxifen concentrations, dihydrotamoxifen levels remain stable, potentially providing partial therapeutic compensation. The following comparative analysis highlights key differences:
Table 3: Comparative Analysis of Key Tamoxifen Metabolites
Characteristic | Dihydrotamoxifen | Endoxifen | 4-Hydroxytamoxifen |
---|---|---|---|
Chemical structure | Saturated ethyl bridge, no hydroxyl | Unsaturated, 4-hydroxy, N-desmethyl | Unsaturated, 4-hydroxy |
Primary formation enzyme | Carbonyl reductase 1 (CBR1) | CYP2D6 | CYP2D6 |
ERα binding affinity (relative to estradiol) | 0.1% | 5-10% | 8-12% |
Inhibition of MCF-7 proliferation (IC50) | 0.8-1.2 μM | 0.02-0.05 μM | 0.03-0.07 μM |
Impact of CYP2D6 inhibitors | Minimal | 50-80% reduction | 60-90% reduction |
Half-life (days) | 7-14 | ~1 | 7-10 |
Contribution to total antiestrogenic activity | 3-12% | 50-70% | 10-15% |
Co-repressor recruitment profile | RIP140 dominant | NCoR1/SMRT dominant | NCoR1/SMRT dominant |
The extended half-life of dihydrotamoxifen (7-14 days versus approximately 24 hours for endoxifen) contributes to its pharmacological significance despite lower potency. This pharmacokinetic property enables dihydrotamoxifen to accumulate significantly during chronic tamoxifen therapy, maintaining detectable plasma concentrations for several weeks after treatment cessation. While endoxifen remains the primary determinant of tamoxifen efficacy due to its superior potency and higher concentrations, dihydrotamoxifen contributes approximately 3-12% of the total antiestrogenic activity across different metabolic phenotypes. This contribution increases proportionally in CYP2D6 poor metabolizers, where endoxifen production is substantially impaired. The distinct metabolic pathways and pharmacological profiles of these metabolites collectively contribute to the complex clinical efficacy of tamoxifen, with dihydrotamoxifen representing an important compensatory pathway in patients with impaired CYP2D6-mediated metabolism [2] [6] [8].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: